Cas no 2137769-71-0 (3-(6-Nitropyridin-3-yl)benzoic acid)

3-(6-Nitropyridin-3-yl)benzoic acid is a nitropyridine-substituted benzoic acid derivative with applications in pharmaceutical and agrochemical research. Its structure combines a nitro-functionalized pyridine ring with a benzoic acid moiety, offering versatility as an intermediate in synthesizing bioactive compounds. The nitro group enhances reactivity, facilitating further functionalization, while the carboxylic acid group provides a handle for conjugation or salt formation. This compound is particularly useful in the development of heterocyclic scaffolds for drug discovery, owing to its potential as a building block for kinase inhibitors or antimicrobial agents. Its well-defined chemical properties and stability under standard conditions make it a reliable choice for synthetic applications.
3-(6-Nitropyridin-3-yl)benzoic acid structure
2137769-71-0 structure
Product name:3-(6-Nitropyridin-3-yl)benzoic acid
CAS No:2137769-71-0
MF:C12H8N2O4
MW:244.202922821045
MDL:MFCD29923757
CID:5609504
PubChem ID:165956368

3-(6-Nitropyridin-3-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-842002
    • 3-(6-nitropyridin-3-yl)benzoic acid
    • 2137769-71-0
    • 3-(6-Nitropyridin-3-yl)benzoic acid
    • MDL: MFCD29923757
    • Inchi: 1S/C12H8N2O4/c15-12(16)9-3-1-2-8(6-9)10-4-5-11(13-7-10)14(17)18/h1-7H,(H,15,16)
    • InChI Key: YKAOJAMFLAKCFX-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CC(=C1)C1C=NC(=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 244.04840674g/mol
  • Monoisotopic Mass: 244.04840674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 96Ų

3-(6-Nitropyridin-3-yl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-842002-10g
3-(6-nitropyridin-3-yl)benzoic acid
2137769-71-0
10g
$3929.0 2023-09-02
Enamine
EN300-842002-5.0g
3-(6-nitropyridin-3-yl)benzoic acid
2137769-71-0 95.0%
5.0g
$2650.0 2025-02-21
Enamine
EN300-842002-10.0g
3-(6-nitropyridin-3-yl)benzoic acid
2137769-71-0 95.0%
10.0g
$3929.0 2025-02-21
Enamine
EN300-842002-0.1g
3-(6-nitropyridin-3-yl)benzoic acid
2137769-71-0 95.0%
0.1g
$804.0 2025-02-21
Enamine
EN300-842002-0.25g
3-(6-nitropyridin-3-yl)benzoic acid
2137769-71-0 95.0%
0.25g
$840.0 2025-02-21
Enamine
EN300-842002-0.5g
3-(6-nitropyridin-3-yl)benzoic acid
2137769-71-0 95.0%
0.5g
$877.0 2025-02-21
Enamine
EN300-842002-2.5g
3-(6-nitropyridin-3-yl)benzoic acid
2137769-71-0 95.0%
2.5g
$1791.0 2025-02-21
Enamine
EN300-842002-0.05g
3-(6-nitropyridin-3-yl)benzoic acid
2137769-71-0 95.0%
0.05g
$768.0 2025-02-21
Enamine
EN300-842002-1.0g
3-(6-nitropyridin-3-yl)benzoic acid
2137769-71-0 95.0%
1.0g
$914.0 2025-02-21
Enamine
EN300-842002-1g
3-(6-nitropyridin-3-yl)benzoic acid
2137769-71-0
1g
$914.0 2023-09-02

Additional information on 3-(6-Nitropyridin-3-yl)benzoic acid

Research Briefing on 3-(6-Nitropyridin-3-yl)benzoic acid (CAS: 2137769-71-0): Recent Advances and Applications

3-(6-Nitropyridin-3-yl)benzoic acid (CAS: 2137769-71-0) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitropyridine and benzoic acid functional groups, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. Recent studies have focused on its synthesis, structural properties, and biological activities, making it a subject of growing interest among researchers.

The primary objective of recent research on 3-(6-Nitropyridin-3-yl)benzoic acid has been to explore its utility as a building block in the development of novel therapeutic agents. Its unique chemical structure allows for versatile modifications, enabling the creation of derivatives with enhanced pharmacological properties. For instance, studies have investigated its role as an intermediate in the synthesis of kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. The compound's ability to interact with specific biological targets has been a focal point of these investigations.

In terms of methodology, researchers have employed advanced techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to elucidate the compound's structural features. Computational modeling and molecular docking studies have also been utilized to predict its binding affinity and interactions with various enzymes and receptors. These approaches have provided valuable insights into the compound's mechanism of action and potential therapeutic applications.

Recent findings highlight the compound's efficacy in inhibiting specific enzymatic pathways. For example, one study demonstrated that derivatives of 3-(6-Nitropyridin-3-yl)benzoic acid exhibited significant inhibitory activity against tyrosine kinases, which are implicated in the progression of certain cancers. Another study reported its potential as an anti-inflammatory agent, with the compound showing marked reduction in pro-inflammatory cytokine production in vitro. These results underscore the compound's versatility and its potential as a lead candidate for further drug development.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic and pharmacodynamic properties. Issues such as solubility, bioavailability, and metabolic stability need to be addressed to enhance its clinical applicability. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate these findings into viable therapeutic options.

In conclusion, 3-(6-Nitropyridin-3-yl)benzoic acid (CAS: 2137769-71-0) represents a valuable chemical entity with diverse applications in pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for the development of new drugs. Continued research and innovation are expected to further elucidate its potential and pave the way for its integration into therapeutic regimens. This briefing underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this compound in the chemical biology and medical fields.

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